
3-(Cyclohexylmethyl)-2-methylpyridin-4(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Cyclohexylmethyl)-2-methylpyridin-4(1H)-one is an organic compound that belongs to the class of pyridinones. This compound is characterized by a pyridine ring substituted with a cyclohexylmethyl group at the third position and a methyl group at the second position. The presence of these substituents imparts unique chemical and physical properties to the compound, making it of interest in various fields of scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Cyclohexylmethyl)-2-methylpyridin-4(1H)-one can be achieved through several synthetic routes. One common method involves the reaction of 2-methylpyridine with cyclohexylmethyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures to facilitate the nucleophilic substitution reaction.
Another approach involves the cyclization of a suitable precursor, such as 3-(cyclohexylmethyl)-2-methylpyridine-4-carboxylic acid, under acidic or basic conditions. This method may require the use of catalysts or specific reaction conditions to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, yield, and purity requirements. Optimization of reaction conditions, including temperature, pressure, and solvent choice, is crucial to maximize efficiency and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
3-(Cyclohexylmethyl)-2-methylpyridin-4(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methyl group, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride or potassium carbonate.
Major Products
Oxidation: Pyridine N-oxides.
Reduction: Reduced derivatives with hydrogenated pyridine rings.
Substitution: Alkylated or acylated derivatives.
Aplicaciones Científicas De Investigación
3-(Cyclohexylmethyl)-2-methylpyridin-4(1H)-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial or anti-inflammatory properties.
Medicine: Explored as a potential lead compound in drug discovery and development for various therapeutic targets.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 3-(Cyclohexylmethyl)-2-methylpyridin-4(1H)-one depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. The cyclohexylmethyl and methyl substituents can influence the compound’s binding affinity and selectivity towards these targets, thereby modulating its biological activity.
Comparación Con Compuestos Similares
Similar Compounds
3-(Cyclohexylmethyl)-2-methylpyridine: Lacks the ketone functional group, resulting in different chemical reactivity and biological activity.
2-Methyl-4-pyridone:
3-(Cyclohexylmethyl)pyridine: Lacks the methyl group, leading to variations in its chemical behavior and uses.
Uniqueness
3-(Cyclohexylmethyl)-2-methylpyridin-4(1H)-one is unique due to the presence of both cyclohexylmethyl and methyl substituents on the pyridine ring. This combination of functional groups imparts distinct chemical and physical properties, making it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
909867-77-2 |
|---|---|
Fórmula molecular |
C13H19NO |
Peso molecular |
205.30 g/mol |
Nombre IUPAC |
3-(cyclohexylmethyl)-2-methyl-1H-pyridin-4-one |
InChI |
InChI=1S/C13H19NO/c1-10-12(13(15)7-8-14-10)9-11-5-3-2-4-6-11/h7-8,11H,2-6,9H2,1H3,(H,14,15) |
Clave InChI |
RSAQZSVHCZSNOM-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=O)C=CN1)CC2CCCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(Ethylsulfanyl)-6-(4-fluorophenyl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12614397.png)

![5-{4-[(Prop-2-yn-1-yl)sulfanyl]-1,2,5-thiadiazol-3-yl}pyrimidine](/img/structure/B12614402.png)
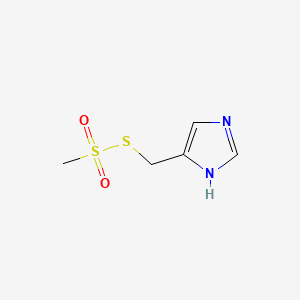
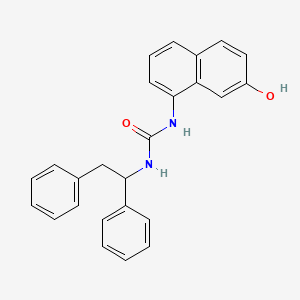
![6-[(Oxolan-2-yl)oxy]hex-1-en-3-ol](/img/structure/B12614414.png)
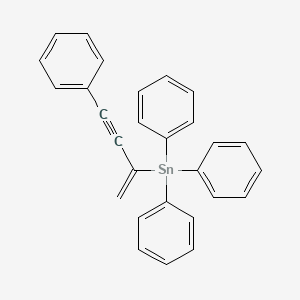
![Butan-1-ol;5-[10-(3,5-dihydroxyphenyl)anthracen-9-yl]benzene-1,3-diol](/img/structure/B12614419.png)
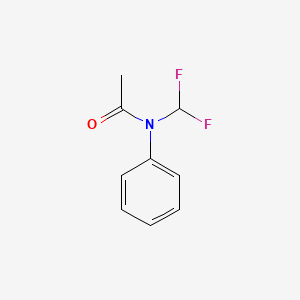
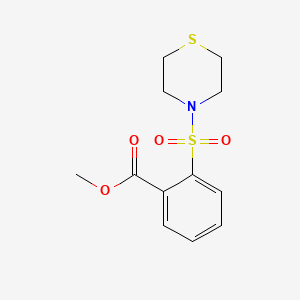

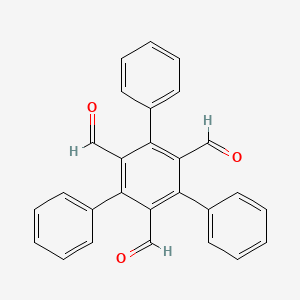
![2-Iodo-N-[2-(4-methylphenyl)ethyl]nonanamide](/img/structure/B12614470.png)
![7H-Furo[3,2-g][1]benzopyran-5-acetic acid, 3,9-dimethyl-7-oxo-](/img/structure/B12614484.png)
